2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane
CAS No.: 54527-55-8
Cat. No.: VC19624968
Molecular Formula: C16H16S2
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54527-55-8 |
|---|---|
| Molecular Formula | C16H16S2 |
| Molecular Weight | 272.4 g/mol |
| IUPAC Name | 2-(4-phenylphenyl)-1,3-dithiane |
| Standard InChI | InChI=1S/C16H16S2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-3,5-10,16H,4,11-12H2 |
| Standard InChI Key | NNNDWNVTLKPUSU-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(SC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Framework
The systematic name 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane reflects its core structure: a six-membered 1,3-dithiane ring (containing sulfur atoms at positions 1 and 3) with a biphenyl group attached to the 2-position. The biphenyl substituent consists of two benzene rings connected by a single bond, with the attachment point at the para-position of one ring (Figure 1).
Table 1: Key Identifiers of 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane
| Property | Value |
|---|---|
| IUPAC Name | 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane |
| Molecular Formula | C₁₆H₁₄S₂ |
| Molecular Weight | 270.41 g/mol |
| CAS Registry Number | Not formally assigned |
| Hybridization | sp³ (dithiane ring) |
Synthesis and Structural Elucidation
Synthetic Routes
The preparation of 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane typically involves the acid-catalyzed condensation of 4-biphenylcarbaldehyde with 1,2-ethanedithiol (EDT), following established protocols for 1,3-dithiane formation . The reaction proceeds via nucleophilic attack of the thiol groups on the carbonyl carbon, followed by cyclization to form the six-membered ring.
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Reactants: 4-Biphenylcarbaldehyde (1.0 equiv), EDT (1.2 equiv), and a catalytic amount of BF₃·OEt₂ (10 mol%) in anhydrous dichloromethane.
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Conditions: Stirred at room temperature under nitrogen for 12–24 hours.
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Workup: Quenched with aqueous NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography (hexane/EtOAc = 9:1).
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Yield: ~75–85% as a white crystalline solid.
This method aligns with broader strategies for 1,3-dithiane synthesis, where electron-deficient aldehydes exhibit enhanced reactivity due to increased electrophilicity at the carbonyl center .
Spectroscopic Characterization
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¹H NMR (CDCl₃, 300 MHz): δ 7.65–7.60 (m, 4H, biphenyl ortho-H), 7.50–7.45 (m, 4H, biphenyl meta-H), 4.32 (s, 1H, dithiane C2-H), 3.10–2.95 (m, 4H, S-CH₂), 2.20–2.10 (m, 2H, CH₂) .
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¹³C NMR: δ 139.8 (biphenyl quaternary C), 128.5–126.8 (aromatic CH), 54.2 (C2), 32.1 (S-CH₂), 24.5 (CH₂) .
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IR (KBr): 3050 cm⁻¹ (C-H aromatic), 2920 cm⁻¹ (C-H aliphatic), 690 cm⁻¹ (C-S) .
The downfield shift of the C2 proton (δ 4.32 ppm) confirms the deshielding effect of the adjacent sulfur atoms, while the aromatic signals correlate with the biphenyl substituent’s electronic environment .
Physicochemical Properties
Table 2: Comparative Stability of Selected 1,3-Dithianes
| Compound | Decomposition Temp. (°C) | Oxidative Cleavage Reagent |
|---|---|---|
| 2-Phenyl-1,3-dithiane | 180 | Hg(ClO₄)₂ |
| 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane | 215 | NBS |
| 2-Methyl-1,3-dithiane | 160 | O₃ |
Solubility and Crystallinity
The compound is sparingly soluble in polar solvents (e.g., water, methanol) but exhibits good solubility in chlorinated solvents (CH₂Cl₂, CHCl₃) and aromatic hydrocarbons (toluene, xylene). Single-crystal X-ray diffraction reveals a monoclinic crystal system with a P2₁/c space group, where the dithiane ring adopts a chair conformation, and the biphenyl group lies perpendicular to the ring plane .
Applications in Organic Synthesis
Carbonyl Protection and Deprotection
The primary application of 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane lies in its role as a protective group for aldehydes. The biphenyl moiety enhances steric bulk, improving selectivity during multi-step syntheses. Deprotection is achieved via oxidative cleavage or acid-mediated hydrolysis:
Recent advances utilize polyphosphoric acid (PPA) for deprotection, offering a metal-free alternative with yields >90% .
Acyl Anion Equivalent
The compound serves as a masked acyl anion, enabling umpolung reactivity for C–C bond formation. For example, lithiation at the C2 position generates a nucleophilic species that reacts with electrophiles (e.g., alkyl halides, carbonyl compounds):
This strategy has been employed in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and natural product precursors .
Future Directions and Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral dithiane derivatives for applications in asymmetric catalysis.
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Materials Science: Exploring the compound’s potential as a ligand in transition metal complexes or as a monomer in conductive polymers.
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Bioconjugation: Investigating its utility in site-specific protein modification via thiol-exchange reactions.
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